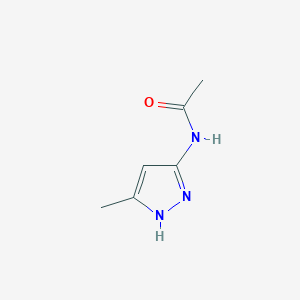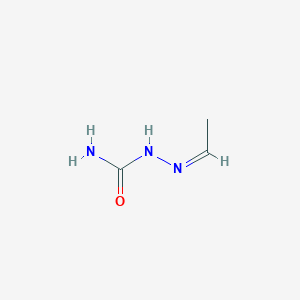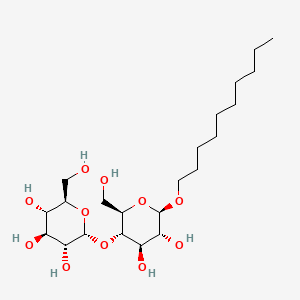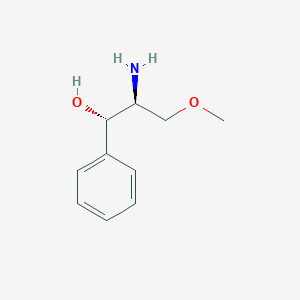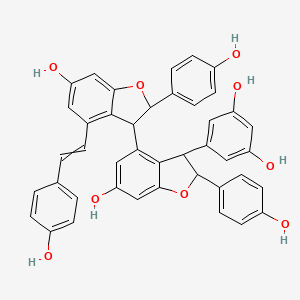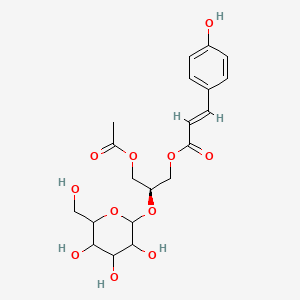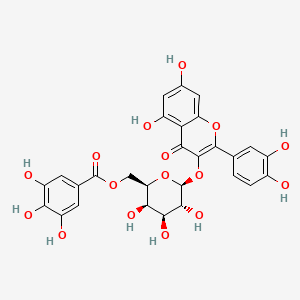
苯基碘化锌
描述
Phenylzinc iodide is a chemical compound with the molecular formula C6H5IZn . It is used in various chemical reactions and has a molecular weight of 269.4 .
Synthesis Analysis
Phenylzinc iodide can be synthesized by direct insertion of zinc into organic halides in the presence of LiCl . This process results in the formation of aryl and alkylzinc halides, which can undergo conjugate addition reactions to nonenolizable unsaturated ketones in excellent yield .
Molecular Structure Analysis
The molecular structure of Phenylzinc iodide is represented by the linear formula C6H5ZnI . It has a molecular weight of 269.40 .
Chemical Reactions Analysis
Phenylzinc iodide is known to participate in conjugate addition reactions . For example, it can undergo conjugate addition to chalcone under mild reaction conditions . The reaction proceeds smoothly for the conjugate addition of phenylzinc iodide to differently substituted 1,3-diphenylprop-2-enones .
Physical And Chemical Properties Analysis
Phenylzinc iodide has a density of 0.966 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .
科学研究应用
-
Materials Science
- Application : Iodine clocks have applications in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
- Method : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .
- Results : The changes in iodine concentration can be associated with changes in pH and redox potential .
-
Energy Storage
- Application : Aqueous zinc-iodine batteries stand out as highly promising energy storage systems .
- Method : The development of aqueous zinc-iodine batteries has been impeded by persistent challenges associated with iodine cathodes and Zn anodes .
- Results : Numerous strategies aimed at addressing these issues have been developed, including compositing with carbon materials, using additives, and surface modification .
-
Iodide Sensing
- Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing owing to their unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics . Iodide ions (I−) hold great significance in biological, food, and environmental fields .
- Method : This review article discusses the fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing, including photo-induced electron transfer, internal charge transfer, metal–ligand charge transfer, fluorescence resonance energy transfer, excited-state intramolecular proton transfer, upconversion fluorescence, excimer, and colorimetric sensing mechanisms .
- Results : Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) explored for iodide ion sensing during 2013–2023 are discussed .
-
Organometallic Chemistry
- Application : Phenylzinc iodide is used in organometallic chemistry .
- Method : Phenylzinc iodide is typically prepared in a solution of tetrahydrofuran (THF) and is used in various chemical reactions .
- Results : The specific results or outcomes would depend on the particular reaction in which Phenylzinc iodide is used .
-
Iodide Sensing
- Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing owing to their unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics . Iodide ions (I−) hold great significance in biological, food, and environmental fields .
- Method : This review article discusses the fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing, including photo-induced electron transfer, internal charge transfer, metal–ligand charge transfer, fluorescence resonance energy transfer, excited-state intramolecular proton transfer, upconversion fluorescence, excimer, and colorimetric sensing mechanisms .
- Results : Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) explored for iodide ion sensing during 2013–2023 are discussed .
-
Energy Storage
- Application : Aqueous zinc-iodine batteries stand out as highly promising energy storage systems .
- Method : The development of aqueous zinc-iodine batteries has been impeded by persistent challenges associated with iodine cathodes and Zn anodes . Numerous strategies aimed at addressing these issues have been developed, including compositing with carbon materials, using additives, and surface modification .
- Results : With “confinement-catalysis” host, the ZnǀǀI 2 battery delivers a high capacity of 188.2 mAh g −1 at 0.3 A g −1, excellent rate capability with a capacity of 139.6 mAh g −1 at 15 A g −1 and ultra-long cyclic stability over 50,000 cycles with 80.5% initial capacity retained under high iodine loading of 76.72 wt% .
安全和危害
Phenylzinc iodide is classified as a hazardous substance. It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .
属性
IUPAC Name |
benzene;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJGZQLPDQOPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylzinc iodide | |
CAS RN |
23665-09-0 | |
| Record name | Phenylzinc iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



